Glyphosate-monoammonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

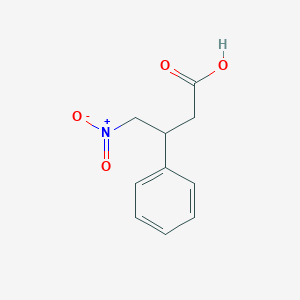

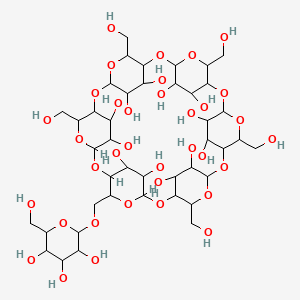

Glyphosate-monoammonium, also known as ammonium glyphosate, is a widely used herbicide. It is a derivative of glyphosate, which is a non-selective systemic herbicide used to kill weeds, especially annual broadleaf weeds and grasses that compete with crops. This compound is known for its effectiveness in agricultural, horticultural, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyphosate can be synthesized through several methods. One common method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). This process typically uses environmentally friendly oxidants and catalysts to achieve high yields . Another method involves the dealkylation of N-substituted glyphosates, which is considered an atom-efficient approach .

Industrial Production Methods

Industrial production of glyphosate often involves the use of glycine as a starting material. The process includes the reaction of glycine with formaldehyde and phosphorous acid, followed by oxidation to produce glyphosate. This method is optimized to reduce waste and energy consumption, making it cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Glyphosate-monoammonium undergoes several types of chemical reactions, including:

Oxidation: Conversion of PhIDAA to glyphosate.

Substitution: Dealkylation of N-substituted glyphosates.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, phosphorous acid, and various oxidants. Catalysts are often employed to enhance reaction rates and yields .

Major Products

The primary product of these reactions is glyphosate, which can be further processed to produce various glyphosate salts, including this compound .

Scientific Research Applications

Glyphosate-monoammonium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in studies related to plant physiology and biochemistry, particularly in understanding herbicide resistance.

Medicine: Investigated for its potential effects on human health and its role in various biological pathways.

Industry: Widely used in agriculture for weed control, enhancing crop yields, and maintaining soil health

Mechanism of Action

Glyphosate-monoammonium exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids in plants, bacteria, and fungi. By inhibiting EPSPS, this compound disrupts the shikimate pathway, leading to the death of the targeted plants .

Comparison with Similar Compounds

Similar Compounds

Glyphosate: The parent compound, widely used in various formulations.

Glufosinate: Another non-selective herbicide with a similar mode of action.

AMPA (Aminomethylphosphonic acid): A primary degradation product of glyphosate.

Uniqueness

Glyphosate-monoammonium is unique due to its high solubility and effectiveness in various environmental conditions. Its ability to be used in different formulations makes it versatile for various agricultural and industrial applications .

Properties

CAS No. |

40465-66-5 |

|---|---|

Molecular Formula |

C3H11N2O5P |

Molecular Weight |

186.10 g/mol |

IUPAC Name |

azane;2-(phosphonomethylamino)acetic acid |

InChI |

InChI=1S/C3H8NO5P.H3N/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H3 |

InChI Key |

PDYXIVPKOMYDOK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O.N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1,2,8,8,15,22,22-heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B12279262.png)

![5-tert-Butyl 1-Methyl (S)-2-[(S)-2-Amino-4-(tert-butoxy)-4-oxobutanamido]pentanedioate](/img/structure/B12279298.png)

![methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B12279307.png)